3-(3-乙基苯氧基)哌啶

描述

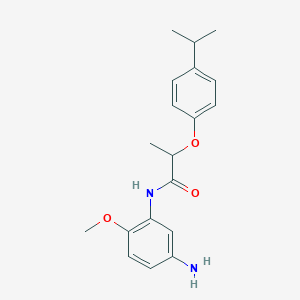

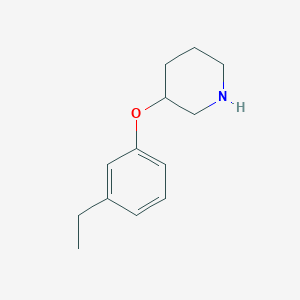

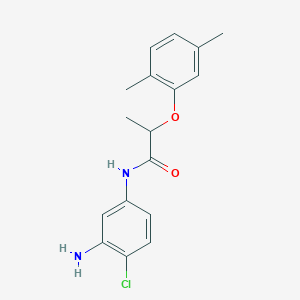

3-(3-Ethylphenoxy)piperidine is a biochemical used for proteomics research . It has a molecular formula of C13H19NO .

Synthesis Analysis

The synthesis of piperidine derivatives, such as 3-(3-Ethylphenoxy)piperidine, has been a topic of interest in recent years . A cross-coupling approach to enantioenriched 3-piperidines from pyridine- and sp2-hybridized boronic acids has been reported . This involves a Rh-catalyzed asymmetric reductive Heck reaction of aryl, heteroaryl, or vinyl boronic acids and phenyl pyridine-1 (2 H )-carboxylate to provide 3-substituted tetrahydropyridines .Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The structure of 3-(3-Ethylphenoxy)piperidine would include this piperidine ring, with an ethylphenol group attached via an ether linkage .Chemical Reactions Analysis

The formation of various piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones, involves intra- and intermolecular reactions . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .科学研究应用

抗抑郁活性

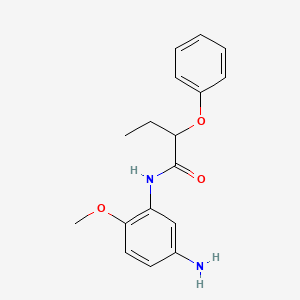

一项关于3-[(2-乙氧基苯氧基)甲基]哌啶衍生物的研究,与 3-(3-乙基苯氧基)哌啶密切相关,探讨了它们作为抗抑郁剂的潜力。这些化合物表现出的生物活性可与抗抑郁药维拉唑辛相媲美 (Balsamo 等人,1987 年)。

阿片受体拮抗剂

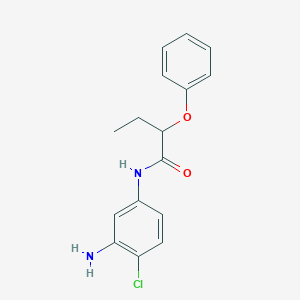

对反式-3,4-二甲基-4-(3-羟基苯基)哌啶的研究,其结构类似于 3-(3-乙基苯氧基)哌啶,强调了它们作为阿片受体拮抗剂的用途。这些化合物对 μ 阿片受体表现出显着的亲和力,对各种医学应用具有潜在影响 (Le Bourdonnec 等人,2006 年)。

降压活性

一系列 3-[2-(苯氧基哌啶基)乙基]吲哚与 3-(3-乙基苯氧基)哌啶在结构上相关,它们被合成并评估了在高血压大鼠中的降压活性。这些化合物显示出有希望的结果,特别是在哌啶环上进行某些取代时 (Helsley 等人,1978 年)。

治疗胃肠道运动障碍

对 N-取代的反式-3,4-二甲基-4-(3-羟基苯基)哌啶的研究,与 3-(3-乙基苯氧基)哌啶有关,确定了具有治疗胃肠道运动障碍潜力的化合物。发现这些化合物是有效的 μ 阿片受体拮抗剂,对周围受体具有选择性 (Zimmerman 等人,1994 年)。

芳香化酶抑制剂

一项关于 3-烷基取代的 3-(4-氨基苯基)哌啶-2,6-二酮的研究,类似于 3-(3-乙基苯氧基)哌啶,证明了它们作为雌激素生物合成抑制剂的潜力。与用于激素依赖性乳腺癌的现有治疗方法相比,这些化合物显示出更强的抑制作用 (Hartmann & Batzl,1986 年)。

晶体结构分析

1-甲基-2,6-二苯基哌啶-4-亚烷基的衍生物的晶体结构与 3-(3-乙基苯氧基)哌啶在结构上类似,已得到分析。这些研究有助于了解此类化合物的分子构象和潜在反应性 (Raghuvarman 等人,2014 年)。

组胺 H3 拮抗剂

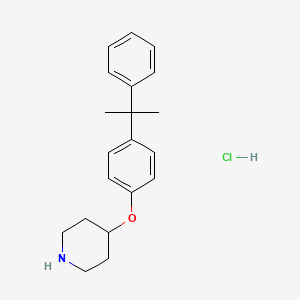

含有 4-苯氧基哌啶核心的化合物,与 3-(3-乙基苯氧基)哌啶有关,已被发现是有效的组胺 H3 拮抗剂。这项研究对于神经系统疾病的治疗的发展具有重要意义 (Dvorak 等人,2005 年)。

作用机制

Target of Action

Piperidine, a major component of 3-(3-ethylphenoxy)piperidine, has been found to have anticancer potential against various types of cancers such as breast cancer, prostate cancer, colon cancer, lung cancer, and ovarian cancer .

Mode of Action

Piperidine derivatives have been observed to regulate several crucial signaling pathways essential for the establishment of cancers such as stat-3, nf-κb, pi3k/akt, jnk/p38-mapk, tgf-ß/smad, smac/diablo, p-iκb, etc . These compounds lead to inhibition of cell migration and help in cell cycle arrest to inhibit the survivability of cancer cells .

Biochemical Pathways

Piperidine derivatives have been observed to regulate several crucial signaling pathways essential for the establishment of cancers . These include pathways such as STAT-3, NF-κB, PI3k/Akt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB, etc .

Pharmacokinetics

Piperine, a piperidine alkaloid, has been reported to have bioavailability enhancing abilities

Result of Action

Piperidine derivatives have been observed to inhibit cell migration and help in cell cycle arrest to inhibit the survivability of cancer cells . They also regulate several crucial signaling pathways essential for the establishment of cancers .

未来方向

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, such as 3-(3-Ethylphenoxy)piperidine, is an important task of modern organic chemistry .

生化分析

Biochemical Properties

3-(3-Ethylphenoxy)piperidine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The interaction with cytochrome P450 involves the activation of the N-H bond, leading to the formation of a ring-contracted pyrrolidine product . This interaction highlights the compound’s potential in modulating enzyme activity and influencing metabolic pathways.

Cellular Effects

3-(3-Ethylphenoxy)piperidine affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, piperidine derivatives, including 3-(3-Ethylphenoxy)piperidine, have been reported to exhibit antioxidant, anti-inflammatory, and bioavailability-enhancing properties . These effects are mediated through the modulation of signaling pathways such as the NF-κB pathway, which plays a critical role in inflammation and immune responses . Additionally, the compound’s impact on gene expression can lead to changes in cellular metabolism, further influencing cell function.

Molecular Mechanism

The molecular mechanism of 3-(3-Ethylphenoxy)piperidine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s interaction with cytochrome P450 enzymes results in the activation of the N-H bond, leading to the formation of a ring-contracted pyrrolidine product . This process involves a tightly coupled electron-proton transfer, which is essential for the compound’s biochemical activity . Furthermore, the compound’s ability to modulate enzyme activity and gene expression highlights its potential as a therapeutic agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(3-Ethylphenoxy)piperidine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that piperidine derivatives, including 3-(3-Ethylphenoxy)piperidine, exhibit stability under various conditions, which is essential for their sustained biochemical activity . The degradation of the compound over time can lead to changes in its efficacy and potential side effects. Long-term studies in in vitro and in vivo settings are necessary to fully understand the temporal effects of this compound.

Dosage Effects in Animal Models

The effects of 3-(3-Ethylphenoxy)piperidine vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit beneficial effects such as increased bioavailability and enhanced therapeutic efficacy . At higher doses, it can lead to toxic or adverse effects, including respiratory paralysis and multiple organ dysfunctions . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.

Metabolic Pathways

3-(3-Ethylphenoxy)piperidine is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes. The compound undergoes ring contraction through the activation of the N-H bond, leading to the formation of a pyrrolidine product . This process involves a series of enzymatic reactions that are essential for the compound’s metabolism and biochemical activity. Additionally, the compound’s interaction with other enzymes and cofactors can influence metabolic flux and metabolite levels, further highlighting its role in metabolic pathways.

Transport and Distribution

The transport and distribution of 3-(3-Ethylphenoxy)piperidine within cells and tissues are critical for its biochemical activity. The compound is transported across cell membranes through various transporters and binding proteins, which facilitate its localization and accumulation within specific cellular compartments . This process is essential for the compound’s interaction with target biomolecules and its subsequent biochemical effects.

Subcellular Localization

The subcellular localization of 3-(3-Ethylphenoxy)piperidine plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is essential for the compound’s interaction with target biomolecules and its subsequent biochemical effects. Understanding the subcellular localization of 3-(3-Ethylphenoxy)piperidine can provide insights into its mechanism of action and potential therapeutic applications.

属性

IUPAC Name |

3-(3-ethylphenoxy)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-2-11-5-3-6-12(9-11)15-13-7-4-8-14-10-13/h3,5-6,9,13-14H,2,4,7-8,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTVCYKZPVACUPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)OC2CCCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60663034 | |

| Record name | 3-(3-Ethylphenoxy)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60663034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946759-21-3 | |

| Record name | 3-(3-Ethylphenoxy)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60663034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(Benzyloxy)methyl]piperidine hydrochloride](/img/structure/B1391243.png)

![4-[2-(4-Fluorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1391250.png)